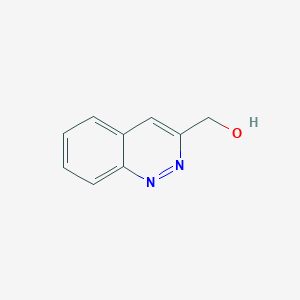
3-Cinnolinemethanol
Overview
Description
3-Cinnolinemethanol is a derivative of Cinnoline . It has a molecular weight of 160.17 and a molecular formula of C9H8N2O . The IUPAC name for this compound is cinnolin-3-ylmethanol .
Synthesis Analysis
The synthesis of cinnoline derivatives, such as 3-Cinnolinemethanol, involves various approaches. These include the use of synthetic precursors of arenediazonium salts, arylhydrazones, and arylhydrazines, as well as reductive methods for the synthesis of polycondensed derivatives of cinnoline .
Molecular Structure Analysis
The molecular structure of 3-Cinnolinemethanol can be represented by the Canonical SMILES: C1=CC=C2C(=C1)C=C(N=N2)CO . The InChI representation is InChI=1S/C9H8N2O/c12-6-8-5-7-3-1-2-4-9(7)11-10-8/h1-5,12H,6H2 .
Physical And Chemical Properties Analysis
3-Cinnolinemethanol has several computed properties. It has a complexity of 152 and is canonicalized . It has a heavy atom count of 12, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Its topological polar surface area is 46Ų, and it has a rotatable bond count of 1 .
Scientific Research Applications
Pharmacological Activities and Potential Applications
Cinnoline derivatives, including compounds structurally related to 3-Cinnolinemethanol, have been extensively studied for their biological and pharmacological activities. A particular focus has been on their potential as PI3K inhibitors , which play a critical role in cell growth, proliferation, and survival. For instance, a study by Tian et al. (2021) developed a series of cinnoline derivatives that displayed potent inhibitory activities against PI3Ks, highlighting their potential for antiproliferative effects against human tumor cell lines Tian et al., 2021.
Moreover, the cinnoline scaffold is recognized as a significant structural subunit in the development of compounds with a broad spectrum of pharmacological activities. These activities include antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . Some cinnoline derivatives are even under evaluation in clinical trials, demonstrating the scaffold's importance in medicinal chemistry Szumilak & Stańczak, 2019.
Synthetic Advances and Chemical Properties
The interest in cinnoline derivatives continues due to their interesting bioactivity and structural diversity , making them a focal point in synthetic organic chemistry. Recent advances have been made in the synthesis of cinnolines, aiming to explore their pharmacological potentials further. For example, a review by Mathew et al. (2017) provides an overview of methodologies and recent developments towards the synthesis of benzodiazines, including cinnolines, indicating their wide application in pharmaceutical and agrochemical fields Mathew et al., 2017.
Furthermore, the regioselective functionalization of cinnolines has been developed, utilizing metalations to achieve 3 and 8 positions substitutions. This method allows for diverse functionalizations, including acylation and cross-coupling reactions, demonstrating the versatility of the cinnoline scaffold in organic synthesis Klatt et al., 2014.
properties
IUPAC Name |
cinnolin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-8-5-7-3-1-2-4-9(7)11-10-8/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVLNXYGKMNNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315783 | |
| Record name | 3-Cinnolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cinnolinemethanol | |
CAS RN |
1056894-33-7 | |
| Record name | 3-Cinnolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1056894-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cinnolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



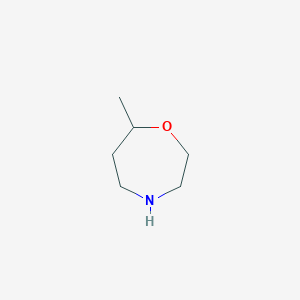
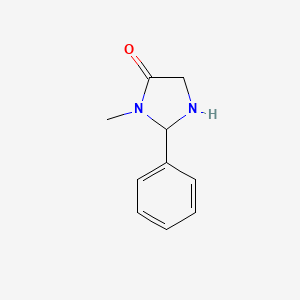
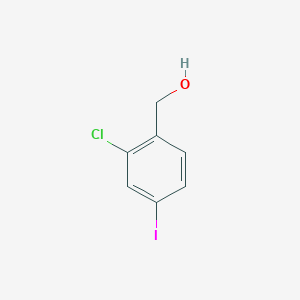
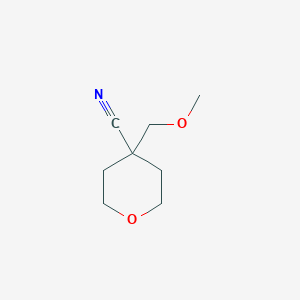
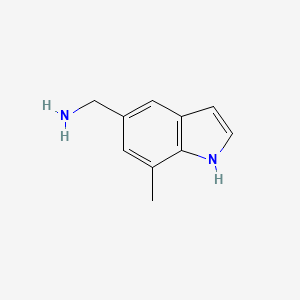
![7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B1429144.png)
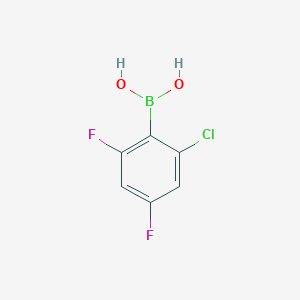
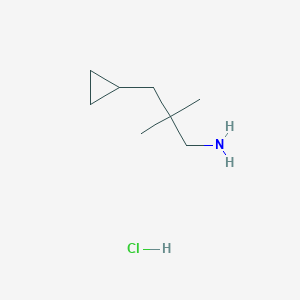
![5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1429148.png)
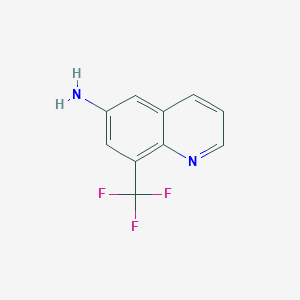
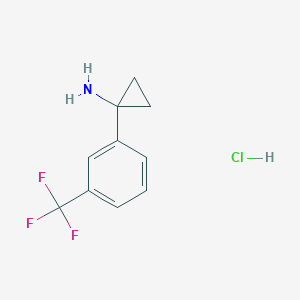
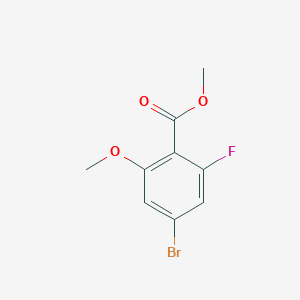
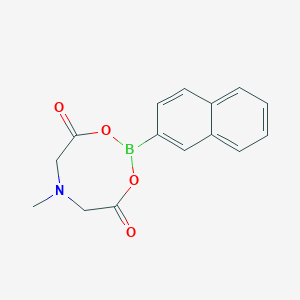
![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1429158.png)